molecular formula C16H27NO4 B6163096 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid CAS No. 2089651-88-5

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid

Cat. No. B6163096
CAS RN: 2089651-88-5
M. Wt: 297.4
InChI Key:
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Description

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid (TBACU) is a cyclic acid with a spiro-ring structure composed of a six-membered ring and an eleven-membered ring. It is a synthetic compound that is widely used in the field of organic chemistry for its unique properties. TBACU has a wide range of applications, from pharmaceuticals to agrochemicals and from materials science to biochemistry. It is also used as a catalyst in various chemical processes. TBACU is a versatile compound that has a wide range of applications due to its unique properties.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other compounds. 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It has also been used in biochemistry as a reagent for the synthesis of proteins, peptides, and other biomolecules.

Mechanism of Action

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid is a versatile compound that can be used as a catalyst in various chemical reactions. It is an acid catalyst that can promote the breakdown of molecules into smaller fragments. The mechanism of action of 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid involves the protonation of the substrate molecule, which leads to the formation of a carbocation intermediate. This intermediate can then undergo nucleophilic attack by a nucleophile, resulting in the formation of a new product.
Biochemical and Physiological Effects
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid has a number of advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of chemical reactions. It is also a relatively inexpensive compound that is readily available. However, 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid also has some limitations for use in laboratory experiments. It is a highly reactive compound and can be easily contaminated, which can lead to inaccurate results. In addition, 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid is a relatively unstable compound and can easily decompose, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid. It could be used as a catalyst in the synthesis of new pharmaceuticals, agrochemicals, and materials. It could also be used in the synthesis of new biomolecules such as proteins and peptides. In addition, 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid could be used in the synthesis of new catalysts and reagents for use in organic synthesis. Finally, 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid could be used to develop new methods for the synthesis of other compounds.

Synthesis Methods

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid can be synthesized by the reaction of tert-butyl bromide and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is carried out at a temperature of 80-90°C and the reaction time is usually between 1-3 hours. The product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "4-aminoundecanoic acid", "tert-butyl chloroformate", "triethylamine", "diethyl malonate", "sodium hydride", "1,3-dibromopropane", "acetic acid", "water" ], "Reaction": [ "Protection of the amine group of 4-aminoundecanoic acid with tert-butyl chloroformate and triethylamine to yield N-tert-butoxycarbonyl-4-aminoundecanoic acid", "Reaction of N-tert-butoxycarbonyl-4-aminoundecanoic acid with diethyl malonate and sodium hydride to form the spirocyclic ring system", "Deprotection of the amine group with acetic acid and water to yield 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid" ] }

CAS RN

2089651-88-5

Product Name

2-[(tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid

Molecular Formula

C16H27NO4

Molecular Weight

297.4

Purity

95

Origin of Product

United States

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